
N-bencil-2-(3-((3-(4-metoxifenil)-1,2,4-oxadiazol-5-il)metil)-2,4-dioxo-3,4-dihidroquinazolin-1(2H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O5 and its molecular weight is 497.511. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- La enfermedad de Alzheimer implica la agregación de amiloide-beta (Aβ). N-Bencil-2-ciano-3-(4-hidroxi-3-metoxifenil)-2-propenamida podría inhibir la agregación de Aβ, potencialmente ralentizando la progresión de la enfermedad. Los investigadores estudian su impacto en la autoensamblaje de Aβ y los efectos neuroprotectores .
- La posición bencílica (adyacente al anillo aromático) aumenta la reactividad. Los investigadores investigan sus reacciones de oxidación y reducción. Por ejemplo, los hidrógenos bencílicos pueden ser oxidados selectivamente para formar cetonas o alcoholes .
Neuroprotección y Enfermedad de Alzheimer
Oxidaciones y Reducciones Bencílicas
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate. This intermediate is then reacted with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid and benzyl bromide to form the final product.", "Starting Materials": [ "4-methoxybenzohydrazide", "ethyl acetoacetate", "2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid", "benzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate.", "Step 2: Reaction of 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid in the presence of triethylamine to form the intermediate.", "Step 3: Reaction of the intermediate with benzyl bromide in the presence of potassium carbonate to form the final product, N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide." ] } | |
Número CAS |
894930-05-3 |
Fórmula molecular |
C27H23N5O5 |
Peso molecular |
497.511 |
Nombre IUPAC |
N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33) |
Clave InChI |
MDANKHKRSBCXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)
![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)
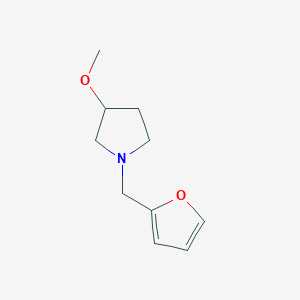
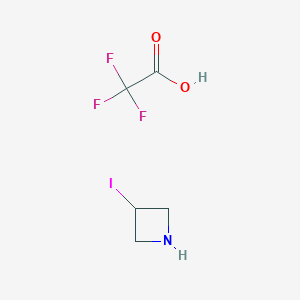
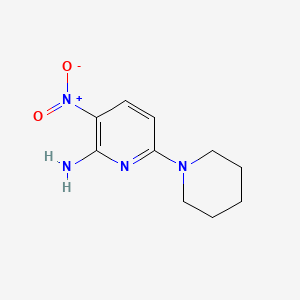
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
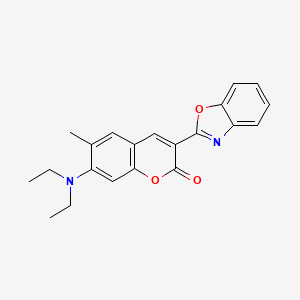
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)
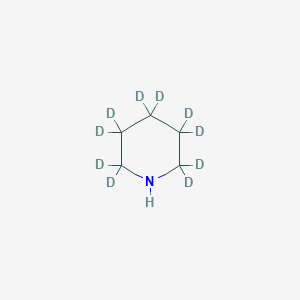
methanone](/img/structure/B2545867.png)
![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)
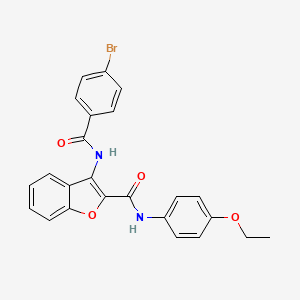
![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)
